molecular formula C18H26N2O3 B248317 Ethyl 1-[3-oxo-3-(4-toluidino)propyl]-3-piperidinecarboxylate

Ethyl 1-[3-oxo-3-(4-toluidino)propyl]-3-piperidinecarboxylate

Cat. No. B248317
M. Wt: 318.4 g/mol
InChI Key: HMSKYEIOYLXYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[3-oxo-3-(4-toluidino)propyl]-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as EPPP and has been synthesized using different methods, which will be discussed in

Mechanism of Action

The mechanism of action of EPPP is primarily through its interaction with dopamine receptors. It has been found to bind to the D1 and D2 dopamine receptors, inhibiting their activity and reducing dopamine release. This mechanism of action is responsible for its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
EPPP has been shown to have various biochemical and physiological effects. It has been found to reduce dopamine release, leading to a reduction in locomotor activity and an increase in catalepsy. EPPP has also been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

EPPP has several advantages and limitations for lab experiments. One advantage is its potential therapeutic effects in neurological disorders, making it a useful tool for studying the role of dopamine receptors in these disorders. However, EPPP has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of EPPP. One direction is to further investigate its potential therapeutic effects in neurological disorders, particularly Parkinson's disease and schizophrenia. Another direction is to explore its anti-inflammatory and analgesic effects and their potential application in the treatment of various inflammatory disorders. Additionally, further research could be conducted to improve the solubility and stability of EPPP, making it a more useful tool in lab experiments.
Conclusion:
In conclusion, EPPP is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its mechanism of action primarily involves its interaction with dopamine receptors, making it a potential candidate for the treatment of various neurological disorders. Further research is needed to fully explore its potential therapeutic effects and improve its solubility and stability for lab experiments.

Synthesis Methods

The synthesis of EPPP has been achieved using various methods, including the reaction of piperidine with ethyl acetoacetate, followed by the addition of 4-methylbenzenamine. Another method involves the reaction of piperidine with ethyl 3-oxobutanoate, followed by the addition of 4-methylbenzenamine. In both methods, the resulting compound is EPPP, which is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

EPPP has been extensively studied for its potential application in medicinal chemistry and pharmacology. It has been found to exhibit significant activity as a dopamine receptor antagonist, making it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia. EPPP has also been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory disorders.

properties

Product Name

Ethyl 1-[3-oxo-3-(4-toluidino)propyl]-3-piperidinecarboxylate

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 1-[3-(4-methylanilino)-3-oxopropyl]piperidine-3-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-3-23-18(22)15-5-4-11-20(13-15)12-10-17(21)19-16-8-6-14(2)7-9-16/h6-9,15H,3-5,10-13H2,1-2H3,(H,19,21)

InChI Key

HMSKYEIOYLXYOF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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